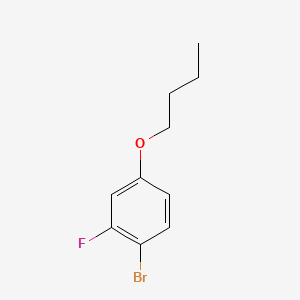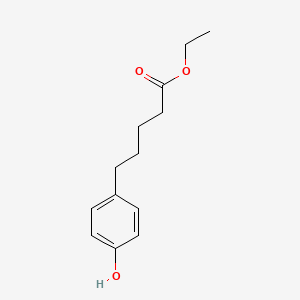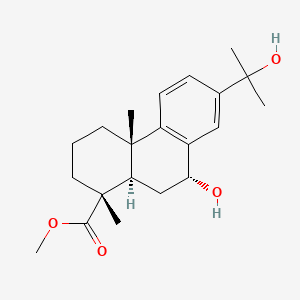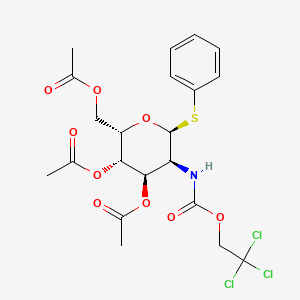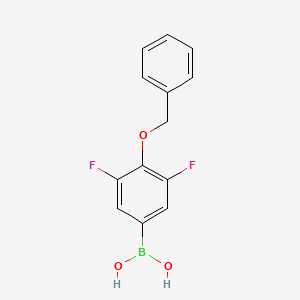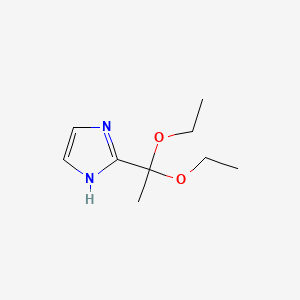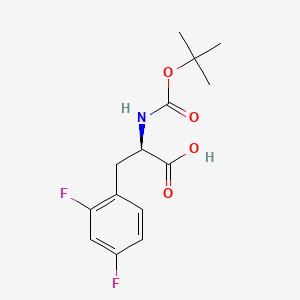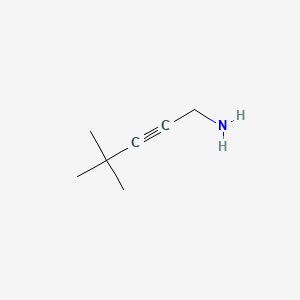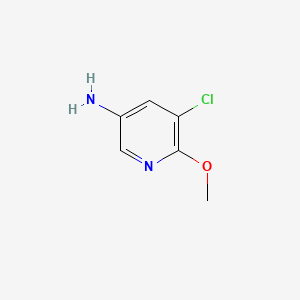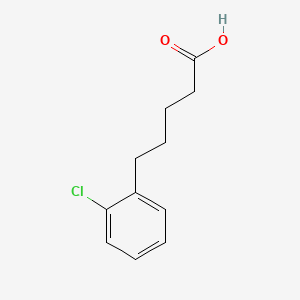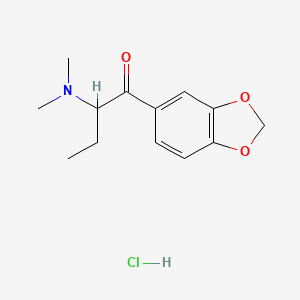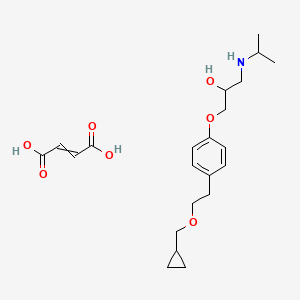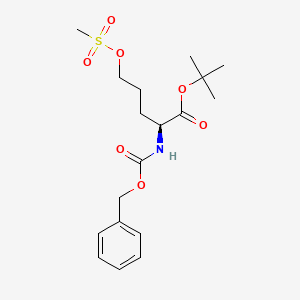
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate” is a chemical compound with the molecular formula C18H27NO7S . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound involves a complex arrangement of atoms including carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The molecular weight is 401.47 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 401.47 . It is typically stored in a dry environment at 2-8°C .Scientific Research Applications
Synthetic Applications and Environmental Impact
1. Synthetic Phenolic Antioxidants and Environmental Occurrence
Synthetic phenolic antioxidants (SPAs), which share structural motifs with tert-butyl and sulfonyloxy groups, are utilized in preventing oxidative degradation in materials. Their widespread use has led to environmental detection, raising concerns over their potential toxicity and environmental impact. Studies suggest investigating novel SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020).
2. Decomposition of Methyl Tert-Butyl Ether
Methyl tert-butyl ether (MTBE), similar in structural functionality, is extensively used as a gasoline additive. Its environmental release has sparked research into decomposition methods, including the application of cold plasma reactors, to mitigate its presence in the environment (Hsieh et al., 2011).
Antioxidant Activity and Mechanisms
3. ABTS/PP Decolorization Assay of Antioxidant Capacity
The antioxidant capacity of various compounds, potentially including derivatives similar to the specified chemical, can be assessed through ABTS/PP decolorization assays. This method helps in understanding the antioxidative mechanisms and their implications in food science and pharmacology (Ilyasov et al., 2020).
Biodegradation and Environmental Fate
4. Microbial Degradation of Ether Compounds
Compounds like MTBE, which bear structural similarities to tert-butyl and sulfonyloxy groups, undergo microbial degradation, affecting their environmental fate. Understanding these processes can inform bioremediation strategies and the development of compounds with lesser environmental impact (Schmidt et al., 2004).
Health Benefits of Structurally Similar Compounds
5. Health Benefits of Sulforaphane
Research into sulforaphane, which, like the compound , contains sulfonyl functionalities, demonstrates a range of biological activities, including antioxidant, antimicrobial, and anticancer effects. This highlights the potential for structurally related compounds to contribute to health and pharmacological research (Kim & Park, 2016).
Future Directions
The future directions for this compound could involve further exploration of its potential uses in pharmaceutical testing and development . As our understanding of organic chemistry and pharmacology continues to grow, compounds like this one will likely continue to play important roles in research and development.
properties
IUPAC Name |
tert-butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO7S/c1-18(2,3)26-16(20)15(11-8-12-25-27(4,22)23)19-17(21)24-13-14-9-6-5-7-10-14/h5-7,9-10,15H,8,11-13H2,1-4H3,(H,19,21)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLIQGGSCSOEPF-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCOS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCOS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678780 |
Source


|
| Record name | tert-Butyl N-[(benzyloxy)carbonyl]-5-[(methanesulfonyl)oxy]-L-norvalinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate | |
CAS RN |
159877-09-5 |
Source


|
| Record name | tert-Butyl N-[(benzyloxy)carbonyl]-5-[(methanesulfonyl)oxy]-L-norvalinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

